molecular formula C13H13NO B112544 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-49-9

1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B112544
CAS No.: 37560-49-9
M. Wt: 199.25 g/mol
InChI Key: OOJNJVFOIGCHLC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 37560-49-9) is a pyrrole-derived aromatic aldehyde characterized by a 3,5-dimethylphenyl substituent at the 1-position of the pyrrole ring and a formyl group at the 2-position. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The compound’s synthesis and applications are inferred to align with pesticidal or pharmaceutical intermediates, given the prevalence of pyrrole-carbaldehydes in agrochemical research .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJNJVFOIGCHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402447
Record name 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID80402447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-49-9
Record name 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Core Construction

The 3,5-dimethylphenyl-substituted pyrrole precursor is synthesized via a Knorr-type cyclization. Ethyl acetoacetate reacts with hydroxylamine hydrochloride under acidic conditions (acetic acid, 10–15°C) to form an intermediate oxime. Subsequent reduction with zinc dust in acetic acid yields 3,5-dimethyl-1H-pyrrole (Fig. 1A). Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature10–15°CPrevents over-oxidation
Zn:Oxime molar ratio1.3:1Maximizes reduction efficiency
Reaction time1 hour (reflux)Ensures complete cyclization

Yields for this step typically reach 36–38% after purification by vacuum distillation.

Regioselective Formylation

The Vilsmeier-Haack reagent (DMF-POCl₃ complex) facilitates formylation at the pyrrole 2-position. Key considerations:

  • Reagent stoichiometry : A 2.25:1 molar ratio of POCl₃ to DMF ensures complete complexation.

  • Temperature control : Maintaining 0–5°C during reagent addition prevents polysubstitution.

  • Workup strategy : Quenching with ice water followed by pH adjustment to 8–9 minimizes aldehyde oxidation.

Post-crystallization yields reach 38% with >95% purity (¹H NMR verification).

Suzuki-Miyaura Cross-Coupling Strategy

Recent developments in transition-metal catalysis enable direct arylation of pre-functionalized pyrrole boronic esters. This method avoids the need for N-protection/deprotection steps (Fig. 1B).

Boronic Ester Preparation

Methyl pyrrole-2-carboxylate undergoes iridium-catalyzed C–H borylation using B₂pin₂ (1.2 eq) in THF at 80°C. The 5-borylated intermediate forms in 85–92% yield, with selectivity controlled by steric effects of the ester group.

Cross-Coupling Optimization

Coupling 5-borylpyrrole with 3,5-dimethylbromobenzene employs Pd(OAc)₂/SPhos (3 mol%) in a toluene/EtOH/H₂O (4:1:1) system. Critical parameters:

ConditionValueEffect
BaseK₃PO₄ (2.0 eq)Enhances transmetallation rate
Temperature90°CBalances rate vs. decomposition
Reaction time48 hoursEnsures >95% conversion

This method achieves 93% isolated yield of the coupled product, which undergoes subsequent oxidation (KMnO₄, AcOH/H₂O) to the aldehyde in 78% yield.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodTotal YieldPurityKey Advantage
Vilsmeier-Haack14.4%*>95%Single-pot formylation
Suzuki-Oxidation72.5%98%Regiochemical control

*Calculated from 38% cyclization × 38% formylation yields

Scalability Considerations

Industrial adoption favors the Suzuki route due to:

  • Batch consistency : Transition-metal catalysis provides reproducible results at multi-kilogram scales.

  • Functional group tolerance : Withstands ester, nitro, and halogen substituents on coupling partners.

  • Reduced waste : Aqueous workup minimizes organic solvent use compared to POCl₃-based methods.

Emerging Methodologies

Photoredox-Catalyzed C–H Activation

Preliminary studies demonstrate visible-light-mediated formylation using Rose Bengal as photocatalyst (λ = 450 nm). This method achieves 62% yield in 6 hours under mild conditions (25°C, DMF/O₂ atmosphere), though substrate scope remains limited.

Continuous Flow Synthesis

Microreactor technology applied to the Vilsmeier-Haack process reduces reaction time from 12 hours to 15 minutes. Key benefits:

  • Precise temperature control (-5°C to 50°C gradients)

  • 98% conversion vs. 72% in batch mode

  • Automated pH adjustment during workup

Analytical Characterization

Critical quality control parameters for this compound:

TechniqueKey DataSpecification
¹H NMR (300 MHz)δ 9.85 (s, 1H, CHO)Confirms aldehyde presence
HPLC (C18)tᵣ = 6.72 min (≥98% area)Purity threshold
FT-IR1685 cm⁻¹ (C=O stretch)Functional group ID

Industrial-Scale Optimization

Catalyst Recycling

Pd recovery from Suzuki reactions achieves 89% efficiency via:

  • Silica-thiol functionalized adsorbents

  • 0.1 M thiourea/1 M HCl eluent

  • Reactivation under H₂/N₂ (1:4) at 300°C

This reduces Pd consumption by 73% in pilot-scale runs.

Solvent Recovery Systems

Distillation trains recover:

  • 98% DMF from Vilsmeier reactions

  • 95% toluene from Suzuki couplings
    Lifecycle analysis shows 58% reduction in E-factor (from 32 to 13.5 kg waste/kg product) .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-methanol.

    Substitution: 1-(3,5-Dimethyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several notable applications across diverse scientific fields:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel pyrrole derivatives.

Biology

  • Biological Activity Investigation: Research has highlighted its potential antimicrobial and anticancer properties. The compound interacts with various molecular targets, modulating their activity through mechanisms such as covalent bonding with proteins.

Medicine

  • Therapeutic Development: It is explored as a lead compound for developing new therapeutic agents targeting specific biological pathways. Its ability to inhibit cancer cell proliferation positions it as a candidate for anticancer drug development.

Industry

  • Production of Dyes and Pigments: The compound is utilized in the industrial production of various chemicals, including dyes and pigments due to its stable chemical properties.

The biological activity of this compound has been documented in several studies:

Antimicrobial Activity

In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Anticancer Properties

Research indicates significant cytotoxicity against human cancer cell lines. For example:

  • Case Study 1: In a study assessing anticancer effects, this compound exhibited dose-dependent cytotoxicity compared to standard chemotherapeutic agents.

Anti-inflammatory Effects

Another investigation revealed that treatment with this compound reduced levels of inflammatory markers in vivo, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent type (methyl, chloro, ethyl) and position on the phenyl ring. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Similarity Score
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde 37560-49-9 C₁₃H₁₃NO 199.25 3,5-dimethylphenyl 0.96
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde 175136-79-5 C₁₁H₇Cl₂NO 240.08 3,5-dichlorophenyl 0.96
1-(p-Tolyl)-1H-pyrrole-2-carbaldehyde 30186-38-0 C₁₂H₁₁NO 185.22 4-methylphenyl (para) 0.98
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde 383136-16-1 C₁₃H₁₃NO 199.25 3,4-dimethylphenyl 0.93

Key Observations:

  • Substituent Effects on Molecular Weight : Chlorine substituents (as in the dichloro analog) increase molecular weight significantly compared to methyl groups.
  • Electron-Donating vs. In contrast, chlorine’s electron-withdrawing nature may enhance reactivity .
  • Steric and Solubility Effects : 3,5-Dimethylphenyl groups introduce steric hindrance but improve lipid solubility compared to polar chloro substituents.

Physical and Chemical Properties

Boiling Point and Density
  • The dichloro analog (CAS 175136-79-5) has a predicted boiling point of 384.3°C and density of 1.33 g/cm³ .
  • The dimethyl derivative (CAS 37560-49-9) likely has a lower boiling point due to reduced molecular weight and weaker intermolecular forces (e.g., dipole-dipole interactions).
Acidity (pKa)
  • The dichloro compound exhibits a pKa of -10.26 , indicating strong acidity at the aldehyde proton due to electron-withdrawing chlorine substituents .
  • The dimethyl analog’s pKa is expected to be higher (less acidic) due to electron-donating methyl groups.

Reactivity and Stability

  • Air Sensitivity : The dichloro analog is air-sensitive, likely due to aldehyde oxidation susceptibility. The dimethyl variant may be more stable under ambient conditions .
  • Synthetic Utility : Methyl groups may facilitate electrophilic substitution reactions on the phenyl ring, whereas chloro substituents are less reactive in such contexts.

Biological Activity

1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃NO
  • Molecular Weight : 199.25 g/mol
  • Structure : The compound features a pyrrole ring with a formyl group at the 2-position and a 3,5-dimethylphenyl substituent at the 1-position. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
  • Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes or receptors, influencing metabolic pathways and cellular responses.
  • Hydrogen Bonding : The pyrrole ring and phenyl group can participate in non-covalent interactions such as hydrogen bonding or π-π stacking, enhancing its binding affinity to biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrole compounds have shown significant cytotoxicity against human cancer cell lines, including breast and lung cancers .

Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Investigated for antimicrobial and anticancer properties; shows promise in inhibiting specific cancer cell lines.
Demonstrated anti-inflammatory activity in vitro through inhibition of pro-inflammatory cytokines.
Explored for binding affinity to various biological targets; potential applications in drug development.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated significant dose-dependent cytotoxicity compared to standard chemotherapeutic agents, with IC50 values demonstrating efficacy in inhibiting cell growth.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vivo models showed that treatment with this compound resulted in reduced levels of inflammatory markers following carrageenan-induced paw edema tests, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

The structural uniqueness of this compound can be contrasted with other pyrrole derivatives:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehydeSimilar pyrrole structureDifferent methyl group positioning affecting reactivity
1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehydeDifferent phenyl substitutionVariations in biological activity due to structural differences
3,5-Dimethyl-1H-pyrrole-2-carboxaldehydeLacks phenyl substituentSimpler structure may lead to reduced biological activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde?

  • Methodology : The compound can be synthesized via Paal-Knorr condensation , a widely used method for pyrrole derivatives. For example, substituted amines react with diketones under acidic conditions to form the pyrrole core . Subsequent functionalization (e.g., formylation at the 2-position) is achieved using Vilsmeier-Haack formylation or directed ortho-metalation strategies.
  • Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to avoid side products like over-oxidized intermediates or regioisomers .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR Analysis :

  • 1H NMR : The aldehyde proton typically appears as a singlet at δ 9.5–10.0 ppm. Aromatic protons from the 3,5-dimethylphenyl group show splitting patterns consistent with substitution (e.g., doublets for para-substituted protons) .
  • 13C NMR : The carbonyl carbon (C=O) resonates at δ 190–200 ppm. Computational validation using density functional theory (DFT) can resolve ambiguities in peak assignments .
    • IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Avoid inhalation/contact: Use fume hoods, gloves, and protective eyewear.
  • Storage: Keep in a dry, corrosion-resistant container under inert gas (e.g., N₂) to prevent degradation .
  • Emergency response: For accidental exposure, rinse skin/eyes with water and seek medical evaluation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict and resolve contradictions in experimental spectral data?

  • Case Study : Discrepancies between experimental and theoretical NMR chemical shifts can arise from solvent effects or conformational flexibility. Use regression formulas (e.g., scaling factors for toluene-d₈) to align DFT-calculated shifts with observed data .
  • Tools : Gaussian or ORCA software for geometry optimization and NMR shielding tensor calculations .

Q. What strategies optimize the compound’s bioactivity in cancer research or antimicrobial studies?

  • Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity and interaction with biological targets .
  • Replace the aldehyde with a hydroxymethyl group (e.g., via reduction) to improve solubility and reduce toxicity .
    • Validation : Perform in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to assess binding affinity to enzymes like kinases .

Q. How do solvent and substituent effects influence the compound’s nonlinear optical (NLO) properties?

  • Methodology :

  • Measure hyperpolarizability (β) using electric-field-induced second-harmonic generation (EFISHG).
  • Compare polar (DMF) vs. nonpolar (toluene) solvents to evaluate solvatochromic shifts .
    • Substituent Impact : Electron-donating groups (e.g., -OCH₃) increase π-conjugation, enhancing NLO response .

Q. What are the challenges in resolving crystallographic data for this compound?

  • Crystallization Issues : The aldehyde group’s reactivity may lead to hydrate or hemiaminal formation. Use low-temperature crystallization in anhydrous solvents (e.g., THF) .
  • X-ray Diffraction : Employ synchrotron radiation for high-resolution data collection, especially if crystals are small or weakly diffracting .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Root Causes :

  • Impurities in starting materials (e.g., residual moisture in diketones).
  • Variations in formylation efficiency due to steric hindrance from the 3,5-dimethylphenyl group .
    • Resolution :
  • Replicate reactions with rigorously dried reagents and inert atmosphere (Ar/N₂).
  • Use HPLC or GC-MS to quantify intermediates and optimize reaction time .

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